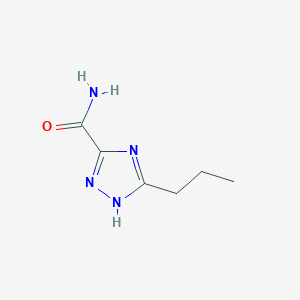

5-propyl-1H-1,2,4-triazole-3-carboxamide

描述

属性

IUPAC Name |

5-propyl-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-3-4-8-6(5(7)11)10-9-4/h2-3H2,1H3,(H2,7,11)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYYCTTUVSQQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

生物活性

5-Propyl-1H-1,2,4-triazole-3-carboxamide (CAS No. 1539073-65-8) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4O, with a molecular weight of approximately 154.17 g/mol. The triazole ring is known for its ability to form hydrogen bonds and interact with various biological targets, which contributes to its pharmacological properties.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which can reduce inflammation and associated symptoms.

- Receptor Interaction : It interacts with specific receptors in the body, potentially modulating neurotransmitter activity and influencing various physiological processes.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, a study demonstrated that certain 1,2,4-triazole derivatives exhibited activity against various bacterial strains. While specific data on this compound is limited, the general trend suggests potential effectiveness against pathogens.

| Compound | Target Microorganism | Activity (IC50) |

|---|---|---|

| This compound | E. coli | TBD |

| Other triazoles | S. aureus | TBD |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. A recent study highlighted the potential of 1,2,4-triazole derivatives to inhibit leukotriene biosynthesis through FLAP (5-lipoxygenase activating protein) inhibition. This suggests that this compound may also exert similar effects.

Antiproliferative Activity

In vitro studies have shown that triazoles can exhibit antiproliferative effects against cancer cell lines. For example, derivatives have been tested against colorectal cancer cells with promising results in inhibiting cell growth.

Case Studies

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a series of triazole derivatives in human macrophages. The results indicated that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study 2: Antimicrobial Efficacy

In a comparative study on various triazoles, it was found that some derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. While direct data on this compound was not available in this context, the findings support the hypothesis of its potential antimicrobial properties.

科学研究应用

Medicinal Chemistry

5-Propyl-1H-1,2,4-triazole-3-carboxamide exhibits significant pharmacological properties. Triazoles are known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer effects.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. The compound has been studied for its efficacy against various fungal pathogens. For instance, derivatives of triazoles have shown comparable or superior activity against strains like Candida albicans and Aspergillus fumigatus when compared to conventional antifungal agents such as fluconazole .

Antibacterial Properties

Research indicates that triazole derivatives can effectively combat bacterial infections. A study highlighted that certain synthesized triazole compounds exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL . This positions this compound as a promising candidate in the development of new antibacterial agents.

Anticancer Potential

The anticancer properties of triazoles have been explored extensively. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported that certain triazole derivatives inhibit tyrosine kinases involved in cancer progression, showcasing IC50 values significantly lower than those of existing chemotherapeutics . This suggests that this compound may also possess similar anticancer properties.

Agricultural Applications

The compound has potential applications in agriculture as a fungicide and herbicide.

Fungicidal Activity

Research into triazole derivatives has shown that they can effectively control fungal diseases in crops. The compound's ability to inhibit fungal growth makes it a suitable candidate for developing fungicidal formulations .

Herbicidal Properties

Triazole compounds are also being investigated for their herbicidal properties. They can disrupt the metabolic pathways in plants, leading to effective weed control while minimizing damage to crops .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science.

Corrosion Inhibition

Triazoles have been studied for their ability to act as corrosion inhibitors in metal protection applications. The presence of nitrogen atoms in the triazole ring enhances the compound's ability to form protective films on metal surfaces .

Supramolecular Chemistry

The unique structural characteristics of triazoles allow them to participate in supramolecular interactions, making them useful in the development of advanced materials with specific functionalities .

Data Summary Table

Case Study 1: Antifungal Efficacy

A study conducted on various triazole derivatives demonstrated that modifications at specific positions significantly enhanced antifungal activity against resistant strains of fungi. The structure-activity relationship (SAR) analysis indicated that substituents on the triazole ring could optimize efficacy .

Case Study 2: Antibacterial Activity

In a comparative study of synthesized triazoles against bacterial pathogens, compounds exhibiting electron-withdrawing groups showed enhanced antibacterial properties. This suggests that structural modifications can lead to improved therapeutic agents targeting resistant bacteria .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Ribavirin (1-β-D-Ribofuranosyl-1H-1,2,4-Triazole-3-Carboxamide)

Ribavirin, a nucleoside analog with a ribofuranosyl group replacing the propyl substituent, is FDA-approved for treating respiratory syncytial virus (RSV) and shows activity against human metapneumovirus (HMPV) . Key differences include:

- Structure-Activity Relationship: Ribavirin’s ribose moiety enables incorporation into viral RNA, causing lethal mutagenesis, whereas the propyl group in 5-propyl-1H-1,2,4-triazole-3-carboxamide may favor non-nucleoside mechanisms (e.g., enzyme inhibition) .

- Solubility : Ribavirin is water-soluble (per its ribose group) , whereas the propyl derivative’s solubility is likely lower, requiring formulation adjustments for bioavailability.

1-(2-Chlorophenyl)-5-Propyl-1H-1,2,4-Triazole-3-Carboxylic Acid

This analog replaces the carboxamide with a carboxylic acid and adds a 2-chlorophenyl group. Key distinctions include:

- The chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may influence receptor interactions .

- Applications : Marketed as a "versatile small-molecule scaffold," this compound’s chlorophenyl and propyl groups suggest utility in metal coordination or kinase inhibition, diverging from ribavirin’s antiviral focus .

1H-1,2,4-Triazole-3-Carboxamide Derivatives

Unsubstituted 1H-1,2,4-triazole-3-carboxamide (compound 28 in ) serves as a precursor for triazolyloxadiazoles. Unlike 5-propyl derivatives, it lacks alkyl or aryl substituents, making it less lipophilic.

Physicochemical and Pharmacological Data Table

准备方法

Cyclization of Propyl-Substituted Hydrazines with Nitriles

One common method for preparing 5-propyl-1H-1,2,4-triazole-3-carboxamide is the cyclization of a propyl-substituted hydrazine with an appropriate nitrile under controlled conditions. This method typically proceeds as follows:

- Starting materials: Propyl hydrazine derivatives and nitriles.

- Solvent: Ethanol or methanol is commonly used.

- Catalyst: Copper sulfate or other transition metal catalysts may be employed to facilitate cyclization.

- Temperature: Elevated temperatures (e.g., reflux conditions) to promote ring closure.

- Outcome: Formation of the 1,2,4-triazole ring with the propyl substituent at position 5.

This method is advantageous due to its straightforward approach and relatively mild reaction conditions, yielding the triazole core efficiently.

Multi-Step Synthesis from Acetyl Chloride

An older but well-documented approach involves a six-step synthesis starting from acetyl chloride, as described in patent literature. The process includes:

- Conversion of acetyl chloride to hydrazine derivatives.

- Sequential reactions leading to the formation of the 1,2,4-triazole ring.

- Final introduction of the carboxamide group at the 3-position.

This method is more complex but allows for precise control over substituent placement on the triazole ring.

Industrial Production Methods

In industrial settings, the preparation of this compound is optimized for scale, yield, and purity:

- Continuous flow reactors are often used to maintain consistent reaction conditions and improve safety.

- Automated systems control parameters such as temperature, pressure, and reagent feed rates.

- Purification involves crystallization or chromatographic techniques to achieve high purity.

- Process optimization focuses on minimizing by-products and maximizing yield.

These methods ensure reproducibility and scalability necessary for commercial production.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Advantages | Yield Range | Reference |

|---|---|---|---|---|---|

| Cyclization of hydrazine + nitrile | Propyl hydrazine, nitrile | Ethanol/MeOH, CuSO4 catalyst, reflux | Simple, mild conditions | Moderate to high | |

| Multi-step from acetyl chloride | Acetyl chloride, hydrazine derivatives | Multi-step, various solvents, controlled temperatures | Precise substituent control | Moderate |

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-propyl-1H-1,2,4-triazole-3-carboxamide to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires multi-step organic reactions, including coupling reactions (e.g., amide bond formation) and heterocyclic ring closure. Critical parameters include:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .

- Catalyst use : Employing coupling agents (e.g., HATU or DCC) to improve yields .

- Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel or reverse-phase systems .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns .

- X-ray Crystallography : Resolve 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonds in the triazole core) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different experimental models?

- Methodological Answer :

- Dose-Response Analysis : Standardize concentration ranges (e.g., 1–100 µM) to account for model-specific sensitivity .

- Mechanistic Profiling : Use kinase inhibition assays or molecular docking to identify off-target interactions .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian regression) to reconcile discrepancies in IC₅₀ values .

- Case Study : Inconsistent cytotoxicity data may arise from variations in cell membrane permeability; validate via parallel artificial membrane permeability assays (PAMPA) .

Q. What advanced computational strategies are recommended for predicting the multi-target interactions of this compound in drug discovery?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding stability under physiological conditions (e.g., solvation effects) .

- QSAR Modeling : Corrogate substituent effects (e.g., propyl chain length) with bioactivity using descriptors like logP and topological polar surface area .

- Network Pharmacology : Map compound interactions across protein-protein interaction networks to identify synergistic targets .

- Validation : Cross-validate predictions with in vitro assays (e.g., SPR for binding affinity) .

Q. How should experimental design (DoE) principles be applied to optimize reaction conditions for this compound derivatives?

- Methodological Answer :

- Factorial Design : Test variables (temperature, solvent ratio, catalyst loading) in a 2³ factorial matrix to identify critical factors .

- Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs .

- Robustness Testing : Introduce deliberate perturbations (e.g., ±5°C temperature shifts) to assess process stability .

- Case Study : A 2023 study on triazole derivatives achieved 92% yield by optimizing solvent ratios (DMF:H₂O = 4:1) via RSM .

Q. What strategies mitigate instability issues in this compound during long-term storage or biological assays?

- Methodological Answer :

- Degradation Pathways : Identify hydrolytic or oxidative vulnerabilities via accelerated stability studies (40°C/75% RH for 6 months) .

- Formulation Adjustments : Use lyophilization or antioxidant additives (e.g., ascorbic acid) to enhance shelf life .

- Real-Time Monitoring : Deploy HPLC-MS to track degradation products in biological matrices (e.g., plasma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。